molecular formula C14H17BrO2 B8489024 ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate CAS No. 1257213-65-2

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate

Cat. No.: B8489024
CAS No.: 1257213-65-2
M. Wt: 297.19 g/mol
InChI Key: ILYPJLXAMMRVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety

Preparation Methods

The synthesis of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-Bromo-phenyl)-cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of aqueous acid or base.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.

    Material Science: It can be used in the preparation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can be compared with other similar compounds such as:

    1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methyl-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a methyl group instead of bromine.

Properties

CAS No.

1257213-65-2

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H17BrO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

ILYPJLXAMMRVJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-bromophenylacetate (2 g, 8.2 mmol) in DMF (20 mL) at 0° C. was added sodium hydride (60% in mineral oil; 0.72 g, 18.1 mmol), and the mixture was stirred for 10 minutes. 1,4-Dibromobutane (1.07 mL, 9.0 mmol) was added, and the reaction was stirred at room temperature for 30 minutes. Once no starting material was seen by analytical tlc, the mixture was worked up with EtOAc and aqueous 10% HCl, and the crude material was purified by silica gel chromatography to give the title compound.
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